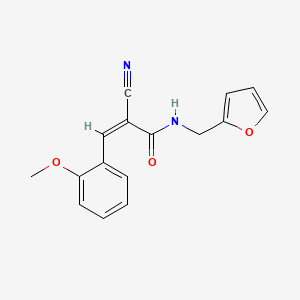![molecular formula C21H21NO4S2 B11682366 (5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-éthyl-5-{3-[2-(2-méthoxyphénoxy)éthoxy]benzylidène}-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe appartenant à la classe des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un groupe benzylidène et une partie éthoxyphénoxy. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (5Z)-3-éthyl-5-{3-[2-(2-méthoxyphénoxy)éthoxy]benzylidène}-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes. Une méthode courante consiste en la condensation du 2-(2-méthoxyphénoxy)éthanol avec la 3-éthyl-2-thioxo-1,3-thiazolidin-4-one en présence d'une base appropriée. La réaction est souvent réalisée sous reflux pour assurer une conversion complète. Le produit intermédiaire est ensuite soumis à une réaction de formation de benzylidène en utilisant des dérivés de benzaldéhyde en conditions acides ou basiques pour obtenir le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-éthyl-5-{3-[2-(2-méthoxyphénoxy)éthoxy]benzylidène}-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés thiazolidinone réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzylidène, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; milieu acide ou basique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement dans des solvants anhydres.
Substitution : Amines, thiols ; souvent en présence d'un catalyseur ou sous reflux.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des dérivés thiazolidinone réduits et des dérivés benzylidène substitués.
Applications De Recherche Scientifique
(5Z)-3-éthyl-5-{3-[2-(2-méthoxyphénoxy)éthoxy]benzylidène}-2-thioxo-1,3-thiazolidin-4-one a été exploré pour diverses applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Enquête sur ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Étudié pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la (5Z)-3-éthyl-5-{3-[2-(2-méthoxyphénoxy)éthoxy]benzylidène}-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé est censé exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, son activité antimicrobienne peut être attribuée à l'inhibition d'enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne. De même, ses propriétés anticancéreuses pourraient être liées à l'induction de l'apoptose dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques.
Mécanisme D'action
The mechanism of action of (5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Propriétés
Formule moléculaire |
C21H21NO4S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-3-22-20(23)19(28-21(22)27)14-15-7-6-8-16(13-15)25-11-12-26-18-10-5-4-9-17(18)24-2/h4-10,13-14H,3,11-12H2,1-2H3/b19-14- |
Clé InChI |
WTQFGIQTIKLERN-RGEXLXHISA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC=CC=C3OC)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682285.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)
![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)

![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11682328.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)

